3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyrazin-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-6-15-11(3-1)9(7-14-15)10-8-12-4-5-13-10/h1-8H |
InChI Key |
MSERTRWQZRQVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=CN=C3 |
Origin of Product |
United States |
Investigation of Molecular Interactions and Pre Clinical Biological Activities of 3 Pyrazin 2 Ylpyrazolo 1,5 a Pyridine Derivatives
Enzymatic Inhibition Studies
The unique electronic and structural properties of the pyrazolo[1,5-a]pyridine (B1195680) core, particularly when substituted with a pyrazinyl moiety at the 3-position, make it a candidate for interaction with various enzyme active sites. Research has focused on its potential as an inhibitor of several key enzyme families.
Kinase Enzyme Inhibition Profiles (e.g., CDK2, VPS34, JAK1-JH2 pseudokinase)
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue of pyrazolo[1,5-a]pyridine, is recognized for its potent protein kinase inhibitory activity. nih.gov The development of selective inhibitors for specific kinases is a major goal in targeted therapy.
Research into 3-substituted pyrazolo[1,5-a]pyrimidines has identified derivatives with unique selectivity profiles. A significant finding was the discovery of a monosubstituted 3-(benzothiazol-2-yl) derivative, which exhibited a distinct and promising selectivity profile when screened against a large panel of 403 protein kinases. drugbank.com This compound was identified as a potent and selective dual inhibitor of Janus Kinase 1 (JAK1) JH2 pseudokinase domain and Vacuolar Protein Sorting 34 (VPS34). drugbank.com
The inhibition data for this 3-heteroaryl analogue highlights the potential for substituents at the 3-position to direct the inhibitory activity of the pyrazolo[1,5-a]pyrimidine core.
Table 1: Kinase Inhibition Profile of a 3-Heteroaryl Pyrazolo[1,5-a]pyrimidine Derivative
| Kinase Target | Derivative | Activity (Kd) | Selectivity Score (S10) |
|---|---|---|---|
| JAK1 JH2 pseudokinase | 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine | 0.55 ± 0.055 µM | 0.005 |
| VPS34 | 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine | 0.410 ± 0.20 µM | 0.005 |
Data sourced from a screening panel of 403 protein kinases. drugbank.com
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Several series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to potently inhibit CDK2. google.com For instance, certain 7-(4-Bromophenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines demonstrated CDK2 inhibitory activity with IC50 values in the nanomolar range (IC50 = 22 and 24 nM). google.com While these studies establish the pyrazolo[1,5-a]pyrimidine core as a viable scaffold for CDK2 inhibition, specific inhibitory data for the 3-pyrazin-2-yl derivative are not detailed in the available literature.
Glycosidase Inhibition Efficacy (e.g., α-glucosidase)
Inhibitors of α-glucosidase are a therapeutic class used in the management of type 2 diabetes mellitus. While various heterocyclic scaffolds are known to exhibit α-glucosidase inhibitory activity, a review of the scientific literature indicates that the potential of 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine derivatives in this area has not been extensively reported. Studies have been conducted on related fused heterocyclic systems, such as triazolo[1,5-a]pyridines, which have shown notable inhibitory activity against α-glucosidase. nih.gov However, there is a lack of specific research investigating the pyrazolo[1,5-a]pyridine core for this particular enzymatic target.
Phosphodiesterase (PDE2A) Inhibition and Structure-Activity Relationships
Selective inhibition of phosphodiesterase 2A (PDE2A) is being explored as a potential therapeutic strategy for cognitive impairments in certain neuropsychiatric disorders. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent PDE2A inhibitors. nih.gov In a notable study, researchers developed a series of pyrazolo[1,5-a]pyrimidine-based compounds, leading to the discovery of a potent inhibitor with a carboxamide group at the 3-position. nih.gov The structure-activity relationship (SAR) in this series was extensively optimized at the 5 and 6-positions, and on the 3-carboxamide's nitrogen substituent, to enhance potency and preclinical properties. nih.gov Although this research established the importance of the pyrazolo[1,5-a]pyrimidine core for PDE2A inhibition, it did not specifically report on derivatives containing a 3-pyrazin-2-yl substituent. The focus of the SAR was on modifications of the 3-carboxamide moiety rather than its replacement with other heterocyclic systems. nih.gov
Acetylcholinesterase Inhibition Potential
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The search for novel AChE inhibitors has led to the exploration of a wide variety of chemical scaffolds. However, based on available scientific literature, the this compound scaffold and its close derivatives have not been a primary focus of investigation for acetylcholinesterase inhibition. Studies in this area have tended to concentrate on other classes of nitrogen-containing heterocycles, such as pyrazoline derivatives.
Receptor Ligand and Modulator Research
Beyond enzymatic inhibition, the pyrazolo[1,5-a]pyridine scaffold has proven to be a versatile template for the design of ligands that modulate the function of key receptors involved in physiological and pathological processes.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a central role in the body's response to stress. Antagonists of the CRF1 receptor are being investigated as potential treatments for stress-related disorders such as anxiety and depression.
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been identified as highly effective scaffolds for the development of potent and selective CRF1 receptor antagonists. A series of 3-phenylpyrazolo[1,5-a]pyrimidines was synthesized and demonstrated significant affinity for the human CRF1 receptor. Further research explored the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives, leading to potent and orally active antagonists. These studies often involve modifications at various positions of the bicyclic core, including the 3-position. While specific data for a 3-pyrazin-2-yl derivative is not always singled out, the exploration of various aryl and heteroaryl substituents at this position is a common strategy in lead optimization. For example, the investigation of orally active 3-(3-pyridyl)pyrazolo[1,5-a]pyrimidines as nonpeptide CRF1 receptor antagonists underscores the importance of a heteroaryl group at the 3-position for achieving desired pharmacological activity.
Table 2: Investigated Compound Names
| Compound Name |
|---|
| This compound |
| 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine |
| 7-(4-Bromophenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines |
| 3-phenylpyrazolo[1,5-a]pyrimidines |
Dopamine (B1211576) Receptor Ligand Interactions
Research into the interaction of pyrazolo[1,5-a]pyridine derivatives with dopamine receptors has identified these scaffolds as promising candidates for the development of selective ligands. Studies have particularly focused on their affinity for the D4 dopamine receptor.
Based on the lead molecule FAUC 113, a series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their dopamine receptor binding profiles. nih.gov One of the notable compounds from this series, the carbonitrile 11a (FAUC 327), demonstrated high affinity for the D4 receptor with a K(i) of 1.5 nM. nih.gov This compound also exhibited significant selectivity and intrinsic activity. nih.gov The general structure of these analogs involves a piperazinylmethyl or a similar linker at the 3-position of the pyrazolo[1,5-a]pyridine core, which appears to be a key feature for dopamine receptor interaction. While specific data for a 3-pyrazin-2-yl substituent is not available, the established affinity of the pyrazolo[1,5-a]pyridine scaffold for dopamine receptors suggests that derivatives with a pyrazinyl group at the 3-position could also exhibit noteworthy interactions.
| Compound | Receptor Affinity (Ki) | Receptor Selectivity | Intrinsic Activity (EC50) |
|---|---|---|---|
| FAUC 327 (carbonitrile 11a) | 1.5 nM (D4) | High for D4 | 1.5 nM (31% intrinsic activity) |
Serotonergic System Modulation Mechanisms
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of pyrazolo[1,5-a]pyridine, has been investigated for its interaction with the serotonergic system. A series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized and found to act as potent antagonists of the 5-HT6 serotonin (B10506) receptor. The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core were found to significantly affect their receptor antagonistic activity.
Among the synthesized derivatives, several compounds with a methyl-amine or substituted methyl-amine at the 2-position and various sulfonyl groups at the 3-position displayed high potency as 5-HT6 receptor antagonists, with K(i) values in the picomolar to low nanomolar range. For instance, {3-(3-chlorophenylsulfonyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl}-methyl-amine (compound 33) exhibited a K(i) of 190 pM. Although this research was conducted on the pyrazolo[1,5-a]pyrimidine core with a sulfonyl linker at the 3-position, it highlights the potential of related heterocyclic systems to modulate serotonergic receptors.
Histamine (B1213489) H3 Receptor Antagonism Research
The histamine H3 receptor is an important target in the central nervous system, and its antagonists have potential therapeutic applications. wikipedia.org Research into H3 receptor antagonists has explored various heterocyclic scaffolds. While direct studies on this compound are not available, investigations into related pyrazole-containing compounds have been conducted.
In a search for novel H3-receptor antagonists, the imidazole (B134444) ring of known antagonists was replaced with other heteroaromatic systems, including pyrazoles. nih.gov However, the synthesized pyrazole (B372694) derivatives with ether and carbamate (B1207046) moieties did not show significant H3-receptor antagonist activity. nih.gov These findings underscore the critical importance of the imidazole moiety for H3-receptor antagonism in the studied series. nih.gov Further research would be necessary to determine if the pyrazolo[1,5-a]pyridine scaffold, particularly with a 3-pyrazin-2-yl substitution, could confer any affinity for the H3 receptor.
Biological Response in Cellular Models (In Vitro Investigations)
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are recognized as privileged structures in the design of anti-cancer agents, with numerous derivatives exhibiting significant anti-proliferative activity against a range of cancer cell lines. nih.govnih.gov
Several studies have reported the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. For instance, a series of benzimidazole-linked pyrazolo[1,5-a]pyrimidines showed potent and selective cytotoxicity. nih.gov Compound 20 from this series, featuring a 3,4,5-trimethoxyphenyl group at the C-7 position and a 5-fluoro-benzimidazole moiety, was particularly effective against MCF-7 (breast cancer), with an IC50 value of 3.2 µM. nih.gov
In another study, pyrazolo[1,5-a]pyrimidine analogs were identified as novel inhibitors of tubulin polymerization and demonstrated high cytotoxicity against a panel of cancer cell lines including MCF-7 and HCT-116 (colon cancer). nih.gov Compounds 8 and 9 from this study exhibited average IC50 values of 24.8 nM and 28 nM, respectively, across all tested cell lines. nih.gov
Furthermore, the anti-proliferative activity of pyrazole derivatives has been evaluated in doxorubicin-resistant A2780 (ovarian cancer) cells. nih.gov One of the tested compounds, 5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol (EN12-2A), showed significant activity in both sensitive and resistant cell lines, suggesting its ability to overcome certain mechanisms of drug resistance. nih.gov
Research on pyrazolopyridine derivatives has also demonstrated their anti-proliferative potential. A novel pyrazolo[3,4-b]pyridine derivative, h2, was found to have anticancer activity against several tumor cell lines, including MCF-7, HepG2 (liver cancer), and HCT116, with IC50 values of 15.45 µM, 7.05 µM, and 8.93 µM, respectively. mdpi.com
| Compound/Analog Class | Cell Line | Reported IC50 |
|---|---|---|
| Benzimidazole-linked pyrazolo[1,5-a]pyrimidine (Compound 20) | MCF-7 | 3.2 µM |
| Pyrazolo[1,5-a]pyrimidine tubulin inhibitors (Compounds 8 & 9) | MCF-7 | Average 24.8 nM & 28 nM |
| HCT-116 | ||
| 5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol (EN12-2A) | A2780/DX3 (doxorubicin-resistant) | Active in resistant line |
| Pyrazolo[3,4-b]pyridine derivative (h2) | MCF-7 | 15.45 µM |
| HepG2 | 7.05 µM | |
| HCT-116 | 8.93 µM |
The pyrazolo[1,5-a]pyridine and related pyrazolo-fused heterocyclic systems have been investigated for their anti-inflammatory properties. nih.govnih.gov A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects. nih.gov The study found that the nature of the substituent at the 2-position influenced the anti-inflammatory activity, which was likely linked to the inhibition of leukotriene and/or prostaglandin (B15479496) biosynthesis. nih.gov The compound 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) emerged as a particularly potent anti-inflammatory agent in this series. nih.gov
More recently, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov Several compounds demonstrated anti-inflammatory activity, with two of the most potent being 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16), which exhibited IC50 values in the low micromolar range. nih.gov These findings suggest that the pyrazolo[1,5-a] fused ring system is a viable scaffold for the development of novel anti-inflammatory agents.
Structure-Activity Relationship (SAR) Elucidation for Pyrazin-2-ylpyrazolo[1,5-a]pyridine Analogs
For anti-mycobacterial activity, a comprehensive SAR study of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed that a 3-(4-fluoro)phenyl group, along with a range of 5-alkyl, 5-aryl, and 5-heteroaryl substituents, resulted in the most effective analogs. mdpi.com This highlights the importance of the substituents at both the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core.
In the context of anti-cancer activity, SAR analysis of 2,7-diarylpyrazolo[1,5-a]pyrimidines indicated that the presence of electron-donating groups, such as a 4-tolyl group, led to higher biological activity compared to electron-withdrawing groups. nih.gov Furthermore, the substitution of another electron-donating group, like a 5-indolyl group, further increased the activity against cancer cells. nih.gov For a series of pyrazolo[1,5-a]pyrimidines with an N-mustard residue, it was established that for potent in vitro cytotoxicity, the N-mustard pharmacophore and an aniline (B41778) moiety should be linked at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core, respectively. nih.gov
Regarding dopamine receptor binding, studies on di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives have shown that modifications to the substituents on the core structure significantly impact affinity and selectivity for the D4 receptor. nih.gov The presence of a carbonitrile group on the pyrazolo ring was found to be beneficial for high D4 affinity. nih.gov
These SAR findings from related compound series suggest that the electronic and steric properties of the substituent at the 3-position of the pyrazolo[1,5-a]pyridine scaffold, such as the pyrazin-2-yl group, would likely play a crucial role in determining its biological activity profile.
Positional Substitution Effects on Biological Potency and Selectivity
Research into pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents has demonstrated that modifications at the 3-position are pivotal for their potent activity against Mycobacterium tuberculosis. nih.gov In this series, the carboxamide moiety at the C-3 position is a key pharmacophoric feature. While not a direct pyrazinyl substitution, this work underscores the tolerance for diverse, functionalized groups at this position. The introduction of various amine substituents on the carboxamide led to compounds with nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov This suggests that the 3-position is a key vector for optimizing target interactions.
Similarly, studies on 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor have revealed the significance of the substituent at the 3-position. nih.govresearchgate.net The nature of the dialkylamino group was found to be critical for achieving high binding affinity and selectivity for the CRF1 receptor. These findings indicate that the 3-position is located in a region of the binding pocket where specific interactions can be formed to enhance potency.
While direct SAR studies on this compound are not extensively available in the reviewed literature, the pyrazine (B50134) ring itself is a well-known pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions. The introduction of a pyrazin-2-yl group at the 3-position of the pyrazolo[1,5-a]pyridine scaffold would be expected to introduce specific electronic and steric properties that could modulate binding to various biological targets. For instance, in the context of kinase inhibition, a common application for this scaffold, the pyrazine nitrogen atoms could form crucial hydrogen bonds with hinge region residues of the kinase domain.
The following table summarizes the observed effects of substitutions at various positions on the pyrazolo[1,5-a]pyridine core, drawing from research on related derivatives to infer potential implications for a 3-pyrazin-2-yl substituent.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Potential Implication for this compound |
| C3 | Carboxamides | Essential for antitubercular activity; allows for diverse substitutions to optimize potency. nih.gov | The pyrazinyl group, with its hydrogen bond accepting nitrogens, could mimic interactions of the carboxamide oxygen and engage in specific target binding. |
| C3 | Dialkylamino groups | Crucial for CRF1 receptor antagonism; modulates binding affinity and selectivity. nih.govresearchgate.net | The nitrogen-rich pyrazine ring could provide key interaction points for receptor binding, influencing both potency and selectivity. |
| C7 | Phenyl groups | Important for CRF1 receptor antagonism. nih.govresearchgate.net | The overall biological activity will likely be a composite of interactions from both the 3- and 7-positions. |
Pharmacophore Mapping for Target Interactions
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the pyrazolo[1,5-a]pyridine scaffold, pharmacophore models have been developed for various biological targets, providing insights into the key molecular interactions required for potent and selective inhibition.
A study on pyrazolo[1,5-a]pyridine analogues as selective inhibitors of phosphodiesterase 4 (PDE4) led to the development of a five-point pharmacophore model. nih.gov This model consists of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. The docking studies from this research revealed that the inhibitors form crucial hydrogen bond interactions with specific amino acid residues in the active site of PDE4, such as Asp392, Asn395, Tyr233, and Gln443. nih.gov The aromatic features of the inhibitors were found to engage in π-π stacking interactions with His234, Phe414, and Phe446 residues. nih.gov
Although this model was not developed specifically for this compound, it provides a valuable framework for understanding how this compound might interact with PDE4 or other related targets. The pyrazolo[1,5-a]pyridine core itself can fulfill the requirement for one of the aromatic rings in the pharmacophore. The pyrazin-2-yl group at the 3-position could serve as the second aromatic ring and its nitrogen atoms could act as hydrogen bond acceptors.
The key features of a pharmacophore model for pyrazolo[1,5-a]pyridine derivatives targeting PDE4 are summarized in the table below.
| Pharmacophore Feature | Description | Potential Role of this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyrazolo[1,5-a]pyridine core and the pyrazin-2-yl substituent can both serve as aromatic features. |
| Hydrophobic Group (HY) | A non-polar group that can engage in hydrophobic interactions. | Depending on other substituents on the scaffold, hydrophobic pockets in the target can be occupied. |
The ability of the 3-pyrazin-2-yl group to fulfill multiple pharmacophoric requirements suggests that its incorporation into the pyrazolo[1,5-a]pyridine scaffold could lead to potent biological activity. The precise orientation of the pyrazine ring relative to the core pyrazolo[1,5-a]pyridine system would be critical in determining the strength and nature of these interactions. Further computational and experimental studies would be necessary to validate a specific pharmacophore model for this compound derivatives and to fully elucidate their mode of action at the molecular level.
Computational and Theoretical Chemistry Analyses of 3 Pyrazin 2 Ylpyrazolo 1,5 a Pyridine
Molecular Docking Studies: An Unexplored Area
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug design for understanding how a ligand might interact with a biological target.
Elucidation of Ligand-Target Binding Modes and Key Interactions
There is no specific information available in the scientific literature detailing the ligand-target binding modes and key interactions for 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine. While studies on other pyrazolo[1,5-a]pyridine (B1195680) derivatives often report interactions such as hydrogen bonding and hydrophobic contacts with various protein targets, these findings cannot be directly extrapolated to the title compound without specific computational analysis.
Prediction of Binding Affinities and Orientations
Similarly, predictions of binding affinities (often expressed as binding energy or Ki values) and the specific orientations of this compound within the active site of any particular biological target have not been documented. Such predictions are fundamental for prioritizing compounds for further experimental testing.
Virtual Screening for Identification of Potentially Active Analogs
Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. While the pyrazolo[1,5-a]pyridine scaffold has been used in virtual screening campaigns to identify new potential inhibitors for various enzymes, there are no published studies that have used this compound as a starting point or lead compound for the identification of potentially active analogs.
Quantum Chemical Calculations: Awaiting Investigation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and other molecular properties of a compound.
Electronic Structure Characterization of this compound
The electronic structure, including properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map of this compound, has not been characterized in the available literature. This information is vital for understanding the reactivity and potential intermolecular interactions of the molecule.
Conformational Analysis and Tautomeric Stability of the Scaffold
A detailed conformational analysis to identify the most stable three-dimensional structure of this compound is also absent from public scientific records. Furthermore, an investigation into the tautomeric stability of this specific scaffold, which could exist in different isomeric forms, has not been reported.
Theoretical Prediction of Reaction Mechanisms and Energetic Pathways
While the synthesis of various pyrazolo[1,5-a]pyridine derivatives has been documented, detailed computational studies on the theoretical prediction of reaction mechanisms and energetic pathways for the specific formation of this compound are not extensively available in the reviewed literature. However, general mechanistic pathways for the synthesis of the pyrazolo[1,5-a]pyridine core have been proposed. One common synthetic route involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.gov
A plausible mechanism for the formation of the pyrazolo[1,5-a]pyridine scaffold involves a formal acetic acid-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling, which is followed by a dehydrative cyclization under catalyst-free conditions. nih.gov In this proposed pathway, a proton transfer from acetic acid activates an N-amino-2-iminopyridine for the nucleophilic addition of a β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen to form an intermediate, which subsequently cyclizes and loses a water molecule to yield the final pyrazolo[1,5-a]pyridine product. nih.gov Another potential pathway suggests that the dehydration and cyclization of the initial adduct may precede the oxidative dehydrogenation step. nih.gov
It is important to note that these are generalized mechanisms for the formation of the core pyrazolo[1,5-a]pyridine structure. Specific computational studies detailing the transition states, activation energies, and thermodynamic stability of intermediates for the synthesis of this compound would be required to provide a more precise understanding of its formation. Such studies would offer valuable insights into optimizing reaction conditions and improving synthetic yields.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern their biological effects. For the broader class of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, several QSAR studies have been conducted to elucidate the structural requirements for their biological activities, such as kinase inhibition and anti-inflammatory effects.
Development of Molecular Descriptors for Activity Prediction
The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can effectively capture the physicochemical and structural properties of the molecules. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
In a study on pyrazolo[1,5-a]pyrimidine analogues as Pim-1/2 kinase inhibitors, various descriptors were employed to develop QSAR models. researchgate.net The study utilized stepwise multiple linear regression (S-MLR), partial least square (PLS), and k-nearest neighboring (kNN) methods to build the models. The descriptors identified as significant in these models provide insights into the structural features that influence the inhibitory activity. For example, the model for Pim-1 inhibition suggested that the presence of a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position are favorable for activity. researchgate.net In contrast, for Pim-2 inhibition, benzimidazolone or indazole moieties were found to be beneficial. researchgate.net
Another study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors developed a five-point pharmacophore model (AHHRR.3). nih.gov This model highlighted the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent PDE4 inhibition. The docking studies further revealed crucial hydrogen bond interactions with specific amino acid residues in the active site of the enzyme. nih.gov
The table below summarizes the types of molecular descriptors that have been used in QSAR studies of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.
| Descriptor Type | Examples | Relevance to Activity Prediction |
| 2D Descriptors | Molecular weight, LogP, topological indices (e.g., Balaban index), atom-type counts | Encode information about the composition, size, lipophilicity, and connectivity of the molecule. |
| 3D Descriptors | van der Waals volume, surface area, dipole moment, pharmacophoric features (H-bond donors/acceptors, aromatic rings) | Describe the three-dimensional shape, size, and electronic properties of the molecule, which are crucial for ligand-receptor interactions. |
| Quantum-Chemical Descriptors | HOMO/LUMO energies, electrostatic potential, partial charges | Provide insights into the electronic structure and reactivity of the molecule, which can influence its binding affinity and mechanism of action. |
Predictive Models for Pre-clinical Biological Efficacy
Based on the selected molecular descriptors, various mathematical models can be developed to predict the pre-clinical biological efficacy of new compounds. These models are statistically validated to ensure their robustness and predictive power.
A 3D-QSAR study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors resulted in a statistically significant model with a cross-validated regression coefficient (r²) of 0.8147 and a regression coefficient (R²) of 0.9545. nih.gov This indicates a strong correlation between the predicted and experimental activities. The model was further validated through a decoy test, confirming its reliability. nih.gov
The table below presents the statistical parameters of a representative QSAR model developed for pyrazolo[1,5-a]pyridine analogues. nih.gov
| Statistical Parameter | Value | Description |
| r² (cross-validated) | 0.8147 | A measure of the predictive ability of the model, obtained through cross-validation. |
| R² (non-cross-validated) | 0.9545 | The coefficient of determination for the training set, indicating the goodness of fit. |
| Fisher ratio (F) | 173 | A measure of the statistical significance of the model. |
| PLS factors | 4 | The number of principal components used in the Partial Least Squares regression model. |
Such predictive models are invaluable in the early stages of drug discovery, as they allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. This computational approach can significantly reduce the time and cost associated with the development of new therapeutic agents. By applying these methodologies to this compound, it would be possible to predict its potential biological activities and guide further experimental investigations.
Broader Research Applications and Future Directions for 3 Pyrazin 2 Ylpyrazolo 1,5 a Pyridine Research
Contribution to Privileged Scaffold Concepts in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine (B1195680) and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) cores are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netencyclopedia.pubmdpi.comnih.gov This designation is due to their ability to bind to a wide range of biological targets with high affinity, making them versatile starting points for drug discovery. The rigid, fused N-heterocyclic system of the pyrazolo[1,5-a]pyridine core provides a well-defined three-dimensional structure that can be strategically modified to optimize interactions with specific enzymes or receptors. encyclopedia.pubmdpi.com
Should research on 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine be undertaken, it would contribute to this concept by exploring how the introduction of a pyrazine (B50134) ring at the 3-position influences the molecule's biological activity. The pyrazine ring, itself a common pharmacophore, introduces additional nitrogen atoms that can act as hydrogen bond acceptors, potentially altering the compound's binding modes and target specificity. Investigating a library of such compounds would help to delineate the structure-activity relationships (SAR) associated with this particular substitution pattern, further refining the understanding of the pyrazolo[1,5-a]pyridine scaffold's utility in medicinal chemistry.
Potential for Applications in Material Science through Photophysical Investigations
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have recently gained attention for their promising photophysical properties, positioning them as emergent fluorophores for applications in materials science. encyclopedia.pubmdpi.comrsc.org These compounds can exhibit fluorescence, and their properties can be tuned by modifying the substituents on the core structure. rsc.org The introduction of different electron-donating or electron-accepting groups can alter the intramolecular charge-transfer (ICT) characteristics, leading to changes in absorption and emission wavelengths. beilstein-archives.orgnih.gov
Future photophysical investigations of This compound would be a valuable endeavor. The electron-withdrawing nature of the pyrazine ring could significantly influence the electronic properties of the pyrazolo[1,5-a]pyridine core. Studies would likely focus on its absorption and fluorescence spectra, quantum yields, and solvatochromism to determine its potential as a component in organic light-emitting diodes (OLEDs), fluorescent sensors, or molecular probes. Comparing its properties to other substituted pyrazolo[1,5-a]pyridines would provide insight into how the pyrazinyl group modulates its luminescent behavior.
Development of Sustainable and Efficient Synthetic Methodologies
Significant research has been dedicated to developing efficient and environmentally friendly methods for synthesizing the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine skeletons. nih.govrsc.org Modern approaches focus on green chemistry principles, employing techniques such as catalyst-free [3+2] cycloadditions, sonochemical synthesis (using ultrasound), and reactions in aqueous media to reduce waste and improve efficiency. nih.govacs.orgbme.hu Common synthetic routes involve the intermolecular cyclization of N-iminopyridinium ylides with alkynes or alkenes, or cross-dehydrogenative coupling reactions. nih.govacs.org
The future synthesis of This compound would likely build upon these established methodologies. A key challenge would be the regioselective introduction of the pyrazin-2-yl group. A potential sustainable approach could involve a one-pot, multi-component reaction that combines the precursors for the pyrazolo[1,5-a]pyridine core with a pyrazine-containing building block. Optimizing such a synthesis for high yield, scalability, and minimal environmental impact would be a primary goal, contributing to the broader field of sustainable heterocyclic chemistry. organic-chemistry.org
Exploration of Emerging Biological Targets and Unexplored Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration against a multitude of biological targets. Derivatives have been investigated as PI3K inhibitors for cancer, corticotropin-releasing factor-1 (CRF1) receptor antagonists for anxiety and depression, and as photosensitizers in photodynamic therapy. nih.govnih.govrsc.orgnih.gov
The exploration of This compound would open avenues to investigate its efficacy against both established and emerging biological targets. The pyrazine moiety is a component of several approved drugs, and its inclusion could confer novel pharmacological properties. Initial screening would likely involve a broad panel of assays, for instance, against various protein kinases, G-protein coupled receptors (GPCRs), or ion channels. Based on these initial findings, further optimization could lead to the identification of potent and selective agents for unexplored therapeutic areas, potentially addressing unmet medical needs in oncology, neuroscience, or infectious diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine derivatives?
- Methodology : Classical organic synthesis methods using hydrazine hydrate and enamines under reflux conditions yield pyrazolo[1,5-a]pyrimidines. Key steps include cyclization of aminopyrazoles with pyrazine derivatives in polar solvents (e.g., pyridine or DMF) at 80–120°C for 5–8 hours .
- Example : Refluxing 5-aminopyrazole-4-carboxamide with pyrazine-2-carbaldehyde in pyridine for 6 hours yields this compound with 70–80% efficiency after crystallization from dioxane .
Q. How can structural characterization of this compound be performed?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) and NMR spectroscopy (¹H/¹³C) to resolve substituent effects on aromatic protons (δ 7.8–8.5 ppm for pyrazine protons) .
- Validation : Compare experimental data with PubChem-computed InChI and SMILES descriptors (e.g., InChIKey: SKOZIWCLNUJVIR-UHFFFAOYSA-N) .
Q. What solvents and reagents are critical for purifying pyrazolo[1,5-a]pyridine derivatives?
- Methodology : Use pro analysis-grade reagents (e.g., Merck KGaA, Sigma-Aldrich) and polar aprotic solvents (e.g., DMF, pyridine) for synthesis. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dioxane/ethanol mixtures .
Advanced Research Questions
Q. How do substituents at position 7 influence the biological activity of pyrazolo[1,5-a]pyridine derivatives?
- Methodology : Introduce alkyl/aryl groups via nucleophilic substitution or Suzuki coupling. Test antifungal activity using molecular docking against fungal CYP51 enzymes. For example, 6-(nonylthio) derivatives show IC₅₀ values < 1 µM .
- Data Analysis : Compare logP values (e.g., 1.12 for methyl esters) to correlate lipophilicity with membrane permeability .
Q. What strategies resolve contradictions in reaction outcomes during pyrazolo[1,5-a]pyridine synthesis?
- Case Study : Hydrazine hydrate reactions yield cyanopyrazoles at 25°C but aminopyrazoles at 60°C. Use TLC monitoring and DFT calculations to optimize temperature/pH conditions .
- Resolution : Adjust stoichiometry (1:1.2 ratio of pyrazole to pyrazine) to suppress side reactions like over-alkylation .
Q. How can computational methods predict the reactivity of this compound?
- Approach : Perform molecular docking (AutoDock Vina) to assess binding affinity for kinase targets. For example, 3-(ethylthio) derivatives show ∆G = -9.2 kcal/mol against VEGFR2 .
- Validation : Cross-reference with HRMS fragmentation patterns and XRD-derived bond lengths .
Q. What are the challenges in scaling up pyrazolo[1,5-a]pyridine synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
